5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines .
Scientific Research Applications
5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it might inhibit certain enzymes or receptors, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and thiazole derivatives, such as:
Uniqueness
What sets 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid apart is its unique combination of isoxazole and thiazole rings, which can confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-7(9(12)13)8(11-14-4)6-3-10-5(2)15-6/h3H,1-2H3,(H,12,13) |
InChI Key |
SUXCETFOWSKYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN=C(S2)C)C(=O)O |
Origin of Product |
United States |
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